

Spectroscopic and Synthetic Profile of 4-Bromo-3-methylbutanal: A Technical Guide

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Compound of Interest

Compound Name: **4-Bromo-3-methylbutanal**

Cat. No.: **B8740463**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of **4-Bromo-3-methylbutanal** (CAS No. 63483-10-3), a halogenated aldehyde of interest in synthetic organic chemistry. Due to the limited availability of experimental data in public databases, this document focuses on predicted spectroscopic data, including ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and mass spectrometry. Furthermore, generalized experimental protocols for the synthesis of similar bromoaldehydes and the acquisition of spectroscopic data are presented to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for scientists engaged in drug discovery and development, and other areas of chemical research where this compound may be a key intermediate.

Chemical Structure and Properties

- IUPAC Name: **4-Bromo-3-methylbutanal**
- Molecular Formula: $\text{C}_5\text{H}_9\text{BrO}$
- Molecular Weight: 165.03 g/mol
- CAS Number: 63483-10-3[1][2]

- Canonical SMILES: CC(CBr)CC=O

Table 1: Physicochemical Properties of **4-Bromo-3-methylbutanal**

Property	Value	Source
Molecular Weight	165.03 g/mol	PubChem[2]
Exact Mass	163.98368 Da	PubChem[2]
XLogP3	1.2	PubChem[2]
Hydrogen Bond Donor Count	0	PubChem[2]
Hydrogen Bond Acceptor Count	1	PubChem[2]
Rotatable Bond Count	3	PubChem[2]

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for **4-Bromo-3-methylbutanal**. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of **4-Bromo-3-methylbutanal** in CDCl₃ would exhibit characteristic signals for the aldehyde, methyl, methylene, and methine protons.

Table 2: Predicted ¹H NMR Chemical Shifts for **4-Bromo-3-methylbutanal**

Proton	Chemical Shift (ppm)	Multiplicity	Integration
-CHO	9.7 - 9.8	Triplet (t)	1H
-CH(CH ₃)-	2.8 - 3.0	Multiplet (m)	1H
-CH ₂ -CHO	2.6 - 2.8	Doublet of Doublets (dd)	2H
-CH ₂ Br	3.4 - 3.6	Doublet (d)	2H
-CH ₃	1.1 - 1.3	Doublet (d)	3H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in different chemical environments.

Table 3: Predicted ¹³C NMR Chemical Shifts for **4-Bromo-3-methylbutanal**

Carbon	Chemical Shift (ppm)
-CHO	200 - 205
-CH(CH ₃)-	40 - 45
-CH ₂ -CHO	45 - 50
-CH ₂ Br	35 - 40
-CH ₃	15 - 20

Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromo-3-methylbutanal** is expected to show a strong absorption band characteristic of the aldehyde carbonyl group.

Table 4: Predicted IR Absorption Frequencies for **4-Bromo-3-methylbutanal**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O (aldehyde)	1720 - 1740	Strong
C-H (aldehyde)	2720 - 2820	Medium (two bands)
C-H (alkane)	2850 - 3000	Strong
C-Br	500 - 600	Medium

Mass Spectrometry (MS)

The mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine should be evident from the isotopic pattern of bromine-containing fragments (M and M+2 peaks in approximately 1:1 ratio).

Table 5: Predicted Mass Spectrometry Fragmentation for **4-Bromo-3-methylbutanal**

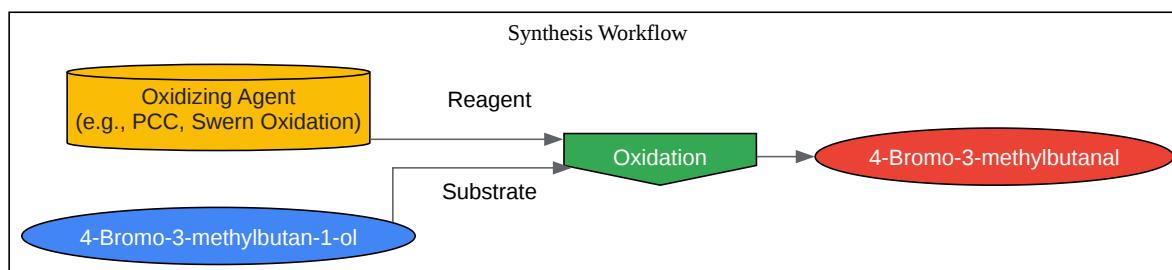
m/z	Fragment	Comments
164/166	[C ₅ H ₉ BrO] ⁺	Molecular ion (M ⁺)
135/137	[C ₄ H ₆ Br] ⁺	Loss of -CHO
85	[C ₅ H ₉ O] ⁺	Loss of Br
57	[C ₄ H ₉] ⁺	Alkyl fragment
29	[CHO] ⁺	Aldehyde fragment

Experimental Protocols

As specific experimental protocols for **4-Bromo-3-methylbutanal** are not readily available, the following sections provide generalized procedures for the synthesis of a similar bromoaldehyde and for acquiring spectroscopic data.

General Synthesis of a Bromoaldehyde

A plausible synthetic route to **4-Bromo-3-methylbutanal** could involve the oxidation of the corresponding alcohol, 4-bromo-3-methylbutan-1-ol.



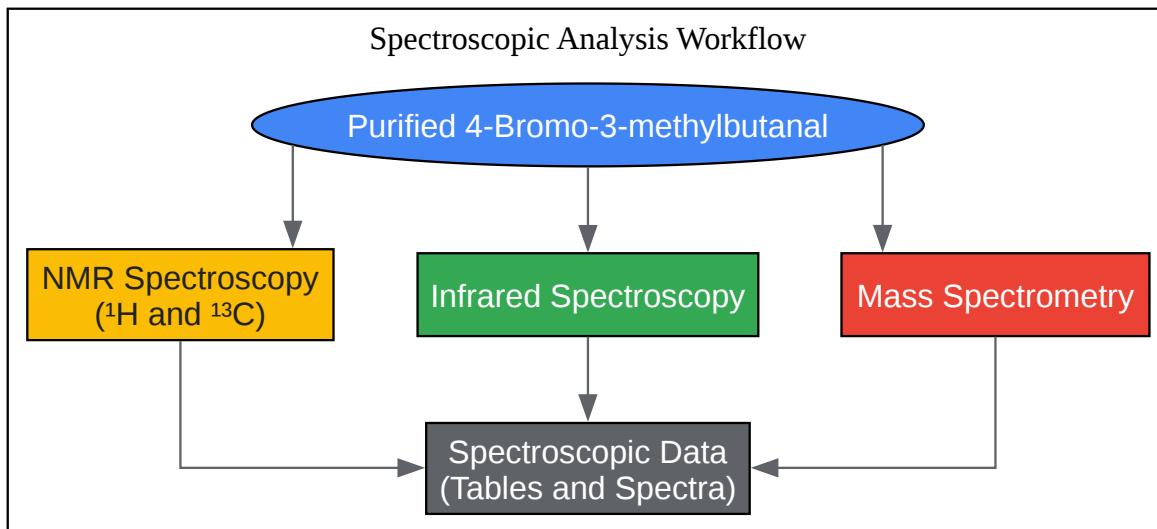
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Caption: Generalized synthetic workflow for **4-Bromo-3-methylbutanal**.

Protocol:

- Preparation: To a stirred solution of an oxidizing agent, such as pyridinium chlorochromate (PCC) in a suitable solvent like dichloromethane (CH_2Cl_2), add a solution of 4-bromo-3-methylbutan-1-ol in CH_2Cl_2 dropwise at room temperature.
- Reaction: Stir the reaction mixture at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.
- Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure **4-Bromo-3-methylbutanal**.

Spectroscopic Analysis Workflow



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Caption: General workflow for spectroscopic analysis.

Protocols:

- NMR Spectroscopy:
 - Dissolve a small amount of the purified compound (5-10 mg) in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
 - Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
- Infrared Spectroscopy:
 - Obtain the IR spectrum of the neat liquid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

- Alternatively, a thin film of the sample can be prepared between two salt plates (e.g., NaCl or KBr).
- Record the spectrum over the range of 4000-400 cm^{-1} .
- Mass Spectrometry:
 - Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).
 - Acquire the mass spectrum over an appropriate m/z range.
 - Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a foundational understanding of the predicted spectroscopic properties of **4-Bromo-3-methylbutanal**. The tabulated data and generalized experimental protocols offer a starting point for researchers working with this compound. It is important to note that the presented spectroscopic data are predictions and should be confirmed by experimental analysis. The synthetic and analytical workflows described herein are intended to be adaptable to standard laboratory settings.

Disclaimer

The information provided in this document is for research and informational purposes only. The predicted spectroscopic data has not been experimentally verified. All laboratory procedures should be conducted with appropriate safety precautions and by qualified personnel.

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